molecular formula C8H8Br2S B11087502 2,5-Dibromo-3,6-dimethylbenzenethiol

2,5-Dibromo-3,6-dimethylbenzenethiol

Cat. No.: B11087502
M. Wt: 296.02 g/mol
InChI Key: QJAFFMUDSOLEKY-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-dimethylbenzenethiol (C₈H₈Br₂S) is a brominated and methyl-substituted derivative of benzenethiol. The compound features a benzene ring with two bromine atoms at the 2- and 5-positions, two methyl groups at the 3- and 6-positions, and a thiol (-SH) functional group. This substitution pattern creates a sterically hindered and electronically unique aromatic system.

Properties

Molecular Formula

C8H8Br2S

Molecular Weight

296.02 g/mol

IUPAC Name

2,5-dibromo-3,6-dimethylbenzenethiol

InChI

InChI=1S/C8H8Br2S/c1-4-3-6(9)5(2)8(11)7(4)10/h3,11H,1-2H3

InChI Key

QJAFFMUDSOLEKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)S)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,6-dimethylbenzenethiol typically involves the bromination of 3,6-dimethylbenzenethiol. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-dimethylbenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: The major product is 3,6-dimethylbenzenethiol.

    Substitution: Depending on the nucleophile, products can include various substituted benzenethiols.

Scientific Research Applications

2,5-Dibromo-3,6-dimethylbenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its thiol group.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : Estimated at ~298.02 g/mol (based on C₈H₈Br₂S).
  • Solubility: Likely insoluble in water but soluble in polar organic solvents like ethanol or dimethylformamide (DMF), similar to structurally related brominated thiophenes .
  • Stability : The bromine substituents enhance electrophilic substitution resistance, while the methyl groups contribute to steric protection. The thiol group may render the compound light-sensitive, requiring storage in inert, dark conditions .

A plausible method involves bromination of 3,6-dimethylbenzenethiol under controlled conditions, followed by purification via recrystallization.

Applications: Brominated benzenethiols are valuable intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The thiol group enables coordination to metal surfaces or nanoparticles, making them candidates for catalysis or sensor technologies.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 2,5-Dibromo-3,4-dimethylthiophene (C₆H₆Br₂S)

Key Differences :

  • Core Structure : Thiophene (5-membered aromatic ring with sulfur) vs. benzene (6-membered ring with thiol substituent).
  • Substituents : Methyl groups at 3,4-positions (thiophene) vs. 3,6-positions (benzenethiol).
  • Molecular Weight : 269.98 g/mol (thiophene) vs. ~298.02 g/mol (benzenethiol) .
Property 2,5-Dibromo-3,6-dimethylbenzenethiol 2,5-Dibromo-3,4-dimethylthiophene
Molecular Formula C₈H₈Br₂S C₆H₆Br₂S
Solubility Organic solvents (e.g., DMF) Organic solvents (ethanol, DMF)
Reactivity Thiol group enables nucleophilic reactions Thiophene sulfur less reactive in substitution
Applications Coordination chemistry, sensors Organic electronics, PDT sensitizers

(b) 2,4-Dibromo-5-methylbenzenethiol (Positional Isomer)

  • Substituent Positions : Bromine at 2,4- and methyl at 5-position.
  • Electronic Effects : Electron-withdrawing bromine at 2,4-positions creates distinct resonance effects compared to 2,5-substitution.
  • Reactivity : Likely higher acidity of the thiol group due to proximity to electron-withdrawing groups.

Physicochemical and Functional Contrasts

Acidity :

  • The thiol group in this compound is less acidic than in non-brominated benzenethiols due to electron-withdrawing bromine atoms. However, acidity exceeds that of thiophene derivatives, where sulfur participates in aromatic conjugation.

Photostability :

  • Brominated benzenethiols are more light-sensitive than thiophene analogues (e.g., 2,5-dibromo-3,4-dimethylthiophene), which are stabilized by aromatic delocalization .

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